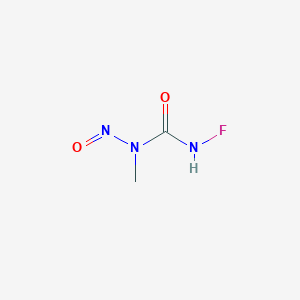
N'-Fluoro-N-methyl-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Fluoro-N-methyl-N-nitrosourea is a member of the nitrosourea family, which are compounds known for their alkylating properties. These compounds are often used in chemotherapy due to their ability to cross the blood-brain barrier and target brain tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Fluoro-N-methyl-N-nitrosourea typically involves the reaction of N-methylurea with nitrosating agents in the presence of a fluorinating reagent. The reaction conditions often require a controlled environment to prevent decomposition and ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-Fluoro-N-methyl-N-nitrosourea involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
N’-Fluoro-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .
科学的研究の応用
N’-Fluoro-N-methyl-N-nitrosourea has several scientific research applications:
作用機序
N’-Fluoro-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. This process involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to the formation of DNA adducts and cross-links. These modifications can inhibit DNA replication and transcription, ultimately leading to cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
N-Methyl-N-nitrosourea: Similar in structure but lacks the fluoro group.
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy, particularly for brain tumors.
Lomustine (CCNU): Similar to carmustine but with a different alkylating group, used in the treatment of brain tumors and Hodgkin’s lymphoma.
Uniqueness
N’-Fluoro-N-methyl-N-nitrosourea is unique
特性
CAS番号 |
90011-84-0 |
|---|---|
分子式 |
C2H4FN3O2 |
分子量 |
121.07 g/mol |
IUPAC名 |
3-fluoro-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C2H4FN3O2/c1-6(5-8)2(7)4-3/h1H3,(H,4,7) |
InChIキー |
FVONJXPGQLDXFQ-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NF)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


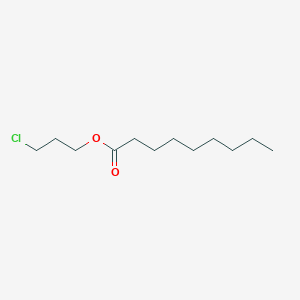
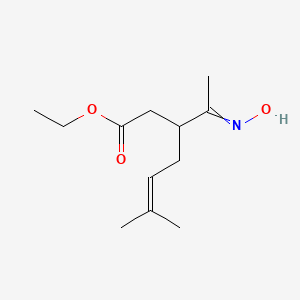
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
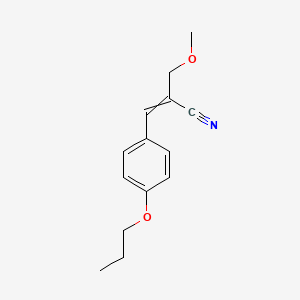
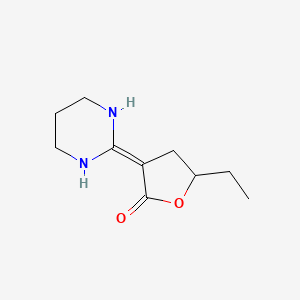

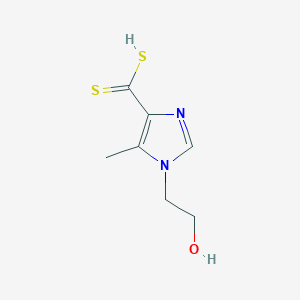
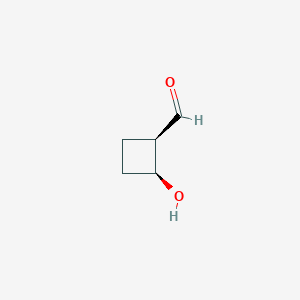
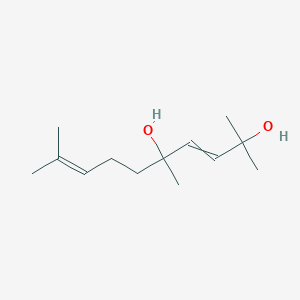
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
